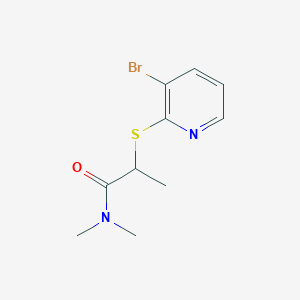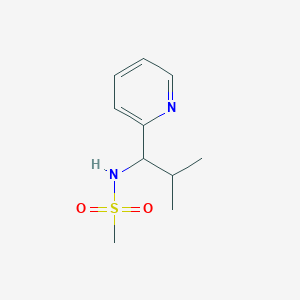![molecular formula C12H16N2O2S3 B7594025 N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide, also known as DTT, is a small molecule inhibitor that has been widely used in scientific research. DTT is a potent inhibitor of the enzyme protein disulfide isomerase (PDI), which is involved in the folding and maturation of proteins.
Mécanisme D'action
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide acts as a reducing agent by donating electrons to disulfide bonds in proteins and enzymes. This reduces the disulfide bonds to thiol groups, which can then form new disulfide bonds with other thiol groups. In the case of PDI, this compound reduces the disulfide bonds in the enzyme, which prevents it from functioning properly.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell death. This compound has also been shown to protect cells from oxidative stress by reducing reactive oxygen species (ROS) levels. In addition, this compound has been shown to improve insulin sensitivity in obese mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide in lab experiments is that it is a potent inhibitor of PDI, which allows researchers to study the effects of PDI inhibition on protein folding and maturation. However, one limitation of using this compound is that it can also reduce disulfide bonds in other proteins and enzymes, which can lead to non-specific effects. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide. One area of research is to develop more specific inhibitors of PDI that do not have non-specific effects on other proteins and enzymes. Another area of research is to study the effects of PDI inhibition on specific diseases, such as cancer and neurodegenerative diseases. In addition, researchers can explore the use of this compound as a therapeutic agent for these diseases.
Méthodes De Synthèse
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide can be synthesized by reacting 2-chloro-4,5-dimethylthiazole with isopropylamine and sodium sulfite in water. The resulting product is then treated with thionyl chloride and thiophene-2-sulfonamide to yield this compound. The synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide has been widely used in scientific research as a tool to study the role of PDI in protein folding and maturation. PDI is involved in the formation of disulfide bonds in proteins, which are important for their stability and function. This compound inhibits PDI activity by reducing the disulfide bonds in the enzyme, which prevents it from functioning properly. This allows researchers to study the effects of PDI inhibition on protein folding and maturation.
Propriétés
IUPAC Name |
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S3/c1-8-9(2)18-11(13-8)12(3,4)14-19(15,16)10-6-5-7-17-10/h5-7,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLQCCYLJUFZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)(C)NS(=O)(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine](/img/structure/B7593945.png)


![2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593959.png)
![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)
![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)


![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)


